5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The chlorination at the 5-position can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the coupling of the benzothiazole derivative with the chlorinated nitrobenzamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles (amines, thiols), solvents (e.g., dimethylformamide), bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products
Reduction: 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It has been used in biological studies to understand its mechanism of action and its effects on various biological pathways.
Materials Science: It has been explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit bacterial growth by targeting bacterial enzymes or disrupting cell membrane integrity.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.
Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or blocking the activity of inflammatory enzymes.
Comparison with Similar Compounds
5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
Similar Compounds: 2-aminobenzothiazole, 2-mercaptobenzothiazole, 2-chlorobenzothiazole.
Uniqueness: The presence of the nitro group and the specific substitution pattern (chlorine at the 5-position and dimethyl groups at the 4,5-positions) confer unique chemical and biological properties to the compound, making it distinct from other benzothiazole derivatives.
Properties
IUPAC Name |
5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-8-3-6-13-14(9(8)2)18-16(24-13)19-15(21)11-7-10(17)4-5-12(11)20(22)23/h3-7H,1-2H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOONUCGEWTYCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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